N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
Overview
Description
N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, also known as BBAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBAE is a member of the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) activity. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC activity by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which can prevent metastasis. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in lab experiments is its high potency and selectivity, which allows for the study of specific biological processes. However, one limitation is that this compound is relatively unstable and can degrade over time, which can affect the reproducibility of results.
Future Directions
There are several future directions for research on N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. One area of focus is the development of more stable analogs of this compound that can be used in long-term studies. Another area of focus is the investigation of the potential use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its high potency and selectivity make it a valuable tool for the study of specific biological processes. However, further research is needed to fully understand its mechanism of action and to develop more stable analogs for long-term studies.
Scientific Research Applications
N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-5-3-2-4-12(14)10-15(18)19-22-16(20)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZTZIPJPCZJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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